molecular formula C₆H₁₂O₆ B119055 D-Idose CAS No. 5978-95-0

D-Idose

Cat. No. B119055
CAS RN: 5978-95-0
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-YIDFTEPTSA-N
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Description

D-Idose is a rare sugar with a unique place in carbohydrate chemistry due to its instability and conformational flexibility. It is the most unstable of all the aldohexoses, which presents challenges for its study and utilization in various applications . Despite its rarity, D-Idose has been incorporated into macrocycles, such as monoaza-15-crown-5 lariat ethers, to investigate its potential in enantioselective catalysis . The synthesis of D-Idose and its derivatives from D-Glucose via seven-carbon sugars has been demonstrated, highlighting the practicality of generating this elusive monosaccharide [2

Scientific Research Applications

Aldose Reductase Activity

D-Idose has been explored as a substrate for aldose reductase, an enzyme involved in diabetic complications. Research has shown that aldose reductase can act efficiently on D-Idose, offering an alternative to D-glucose for studying this enzyme. The kinetic properties of aldose reductase with D-Idose were found to be similar to those with D-glucose, making it a relevant model for diabetes research (Balestri et al., 2015).

Anti-Proliferative Activity in Cancer Research

D-Idose has demonstrated anti-proliferative effects against human leukemia cells. In a study, D-Idose at a concentration of 5 mM inhibited the proliferation of MOLT-4F leukemia cells by 60%. This suggests its potential as an anticancer agent, possibly targeting glucose metabolism pathways (Ishiyama et al., 2020).

Impact on Nematode Growth

D-Idose, among other rare sugars, has been found to inhibit the growth of the nematode Caenorhabditis elegans. This indicates potential applications in studying the biological effects of sugars on simple model organisms (Sakoguchi et al., 2016).

Synthesis and Stability

Research on the synthesis of D-Idose from D-glucose has been conducted, focusing on practical methods for producing this rare sugar. The studies explore the stability of D-Idose and methods to store its precursors for further conversion (Liu et al., 2019).

Computational Studies

Computational studies have been conducted to understand the molecular characteristics of D-Idose. These studies provide insights into the stability and intramolecular hydrogen bonding in D-Idose compared to other sugars, which is crucial for its biological activity (Mosapour Kotena & Mohamad, 2017).

Biotechnological Production

There is ongoing research into the biotechnological production of D-Idose, focusing on its applications in food systems and clinical treatments. The studies delve into the challenges and methodologies for producing this rare sugar in an efficient and scalable manner (Chen et al., 2018).

Safety And Hazards

In case of exposure, it is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-YIDFTEPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Idose

CAS RN

5978-95-0
Record name D-idose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
Y TSUDA, T NUNOZAWA… - Chemical and …, 1980 - jstage.jst.go.jp
… —O—acetyI-D-idose was a 4C1 chair … —D-idose The above results indicate that if we stop the oxidation of the diol (2a) at the aldehyde stage, 2,3,4—tri—O-benzyl—G-deoxy—D—idose …
Number of citations: 33 www.jstage.jst.go.jp
WHG Lake, S Peat - Journal of the Chemical Society (Resumed), 1939 - pubs.rsc.org
… was easily hydrolysed by aqueous acid to give trimethyZ d-idose (VII) as a syrup. Oxidation … it is difficult to envisage the production of a d-idose derivative from a d-glucose derivative …
Number of citations: 13 pubs.rsc.org
JR Snyder, AS Serianni - The Journal of Organic Chemistry, 1986 - ACS Publications
… The solution composition of D-idose in D20 has been examinedby 13C NMR spectroscopy … NMR spectrum of D-idose has been interpreted, and the 13C spectrum was assigned with …
Number of citations: 112 pubs.acs.org
Z Liu, SF Jenkinson, A Yoshihara, MR Wormald… - Molecules, 2019 - mdpi.com
… very rare sugar d-idose and the stable building blocks for d-idose, d-… d-Idose is the most unstable of all the aldohexoses and a … under very mild conditions into d-idose is easily prepared. …
Number of citations: 2 www.mdpi.com
M Dromowicz, P Köll - Carbohydrate research, 1998 - Elsevier
… Conversion of the former, obtainable in good yield by direct crystallisation, by a modified Nef reaction in an argon atmosphere afforded 68% of d-idose, which may readily be converted …
Number of citations: 21 www.sciencedirect.com
J Kovár - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
… The same can now be said for D-idose, by translating our results with L-idose into the enantiometric series (Table 2). A feature shared by D-altrose and D-idose, and distinguishing them …
Number of citations: 23 cdnsciencepub.com
MB Perry, AC Webb - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
… 2-Amino-2mido-2-deoxy-D-idose were prepared in 32 and … -2-deoxy-ug~ilose deoxy-D-idose could be obtained (1 1). in … not be separated by deoxy-D-idose ha1.e been synthesized …
Number of citations: 12 cdnsciencepub.com
H Ishiyama, RC Yanagita, K Takemoto… - Journal of Applied …, 2020 - jstage.jst.go.jp
… We found that D-All and D-idose (D-Ido) at 5 mM inhibited cell proliferation of MOLT-4F cells by 46 % and 60 %, respectively. On the other hand, the rare aldohexoses at 5 mM did not …
Number of citations: 3 www.jstage.jst.go.jp
RW JEANLOZ, DA JEANLOZ - The Journal of Organic Chemistry, 1961 - ACS Publications
… Very little of the 3-amino-3deoxy-D-idose (as its V-acetyl derivative) … D-idose forms an anhydro derivative as easily as the 2amino-2-deoxy derivative13·15 or the parent sugar, D-idose…
Number of citations: 15 pubs.acs.org
AC Richardson, HOL Fischer - Journal of the American Chemical …, 1961 - ACS Publications
… , obtained by periodate oxidation of levoglucosan, with nitromethane has afforded a method leading to 3-amino-l, 6-anhydro-3-deoxy derivatives of D-gulose, D-altrose and D-idose. …
Number of citations: 36 pubs.acs.org

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